molecular formula C10H10F3N B15309963 2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine

2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine

Cat. No.: B15309963
M. Wt: 201.19 g/mol
InChI Key: WDWZYVCJRRSQDE-DTWKUNHWSA-N
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Description

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the trifluoromethylation of suitable precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method often employs reagents such as Togni’s reagents, which are known for their high reactivity and efficiency in introducing trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amides or imines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine stands out due to its cyclopropane ring, which imparts unique steric and electronic properties

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1

InChI Key

WDWZYVCJRRSQDE-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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